5-tert-Butyl-5-methyl-1,3-dioxan-2-one
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Overview
Description
5-tert-Butyl-5-methyl-1,3-dioxan-2-one is an organic compound with the molecular formula C9H16O3. It is a member of the 1,3-dioxane family, characterized by a six-membered ring containing two oxygen atoms. This compound is notable for its stability and unique structural features, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-5-methyl-1,3-dioxan-2-one typically involves the reaction of tert-butyl methyl ketone with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently cyclizes to form the dioxane ring. The reaction conditions often include:
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvent: Common solvents include toluene or dichloromethane.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, ensuring high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
5-tert-Butyl-5-methyl-1,3-dioxan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically yield alcohols or alkanes.
Substitution: The dioxane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
5-tert-Butyl-5-methyl-1,3-dioxan-2-one has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism by which 5-tert-Butyl-5-methyl-1,3-dioxan-2-one exerts its effects involves interactions with specific molecular targets. The compound can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, its ability to undergo nucleophilic substitution reactions allows it to interact with biological macromolecules, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
cis-2-tert-Butyl-5-methyl-1,3-dioxane: This compound shares a similar dioxane ring structure but differs in the position of substituents.
5-sec-Butyl-2-(2,4-dimethylcyclohex-3-en-1-yl)-5-methyl-1,3-dioxane: Another related compound with different substituents on the dioxane ring.
Uniqueness
5-tert-Butyl-5-methyl-1,3-dioxan-2-one is unique due to its specific tert-butyl and methyl substituents, which confer distinct steric and electronic properties. These features make it particularly stable and versatile in various chemical reactions, distinguishing it from other similar compounds.
Properties
CAS No. |
65927-65-3 |
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Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
5-tert-butyl-5-methyl-1,3-dioxan-2-one |
InChI |
InChI=1S/C9H16O3/c1-8(2,3)9(4)5-11-7(10)12-6-9/h5-6H2,1-4H3 |
InChI Key |
UQMJTXDKYTUHGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=O)OC1)C(C)(C)C |
Origin of Product |
United States |
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